![molecular formula C21H17BrCl2O2 B13095665 1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the halogen atoms can produce the corresponding hydrogenated compounds .
Scientific Research Applications
1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
- 3-(5-Chloro-2-methoxyanilino)-1-(3,4-dimethoxyphenyl)-1-propanone
- 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone
Uniqueness
1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene is unique due to its specific substitution pattern and the presence of multiple functional groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H17BrCl2O2 |
|---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene |
InChI |
InChI=1S/C21H17BrCl2O2/c1-25-20-7-6-17(23)10-14(20)8-15-11-18(24)12-19(21(15)26-2)13-4-3-5-16(22)9-13/h3-7,9-12H,8H2,1-2H3 |
InChI Key |
FFQFDPFBPUQIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2=C(C(=CC(=C2)Cl)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


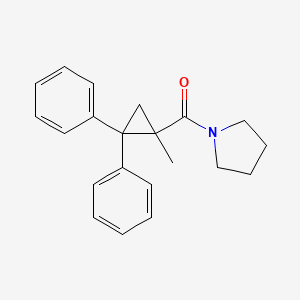

![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)
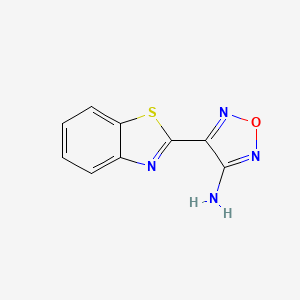
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
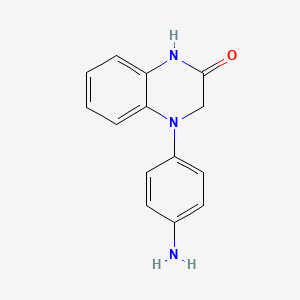
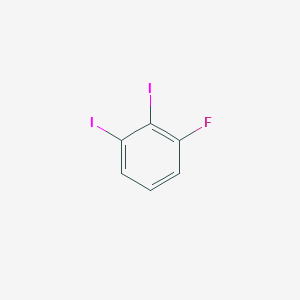
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
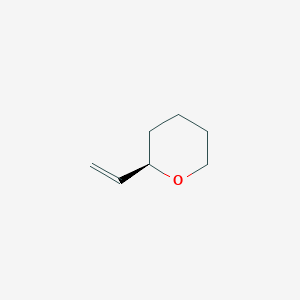
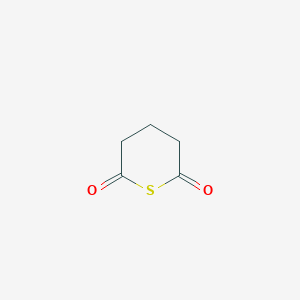
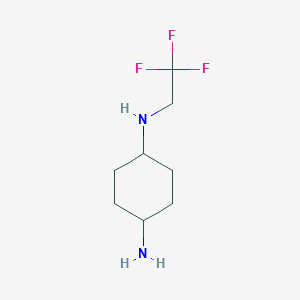
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
